molecular formula C35H49N3O4 B13852015 Impurity C of Alfacalcidol

Impurity C of Alfacalcidol

Cat. No.: B13852015
M. Wt: 575.8 g/mol
InChI Key: PTIHYNIKYFVMFI-QLUNSSTRSA-N
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Description

Pre-Alfacalcidol PTAD Adduct is a biochemical compound used primarily in proteomics research. It is an impurity of alfacalcidol, a synthetic analog of Vitamin D3. The molecular formula of pre-Alfacalcidol PTAD Adduct is C35H49N3O4, and it has a molecular weight of 575.78 . This compound is known for its role in mediating intestinal calcium absorption and bone calcium metabolism.

Chemical Reactions Analysis

Types of Reactions

Pre-Alfacalcidol PTAD Adduct undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving pre-Alfacalcidol PTAD Adduct include PTAD, potassium hydroxide, and m-chloroperbenzoic acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of pre-Alfacalcidol PTAD Adduct include 1,2,4-triazolo[1,2-a]cinnolines and 3-aminocinnolines.

Scientific Research Applications

Pre-Alfacalcidol PTAD Adduct has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of various chemical compounds and as a reagent in chemical reactions.

    Biology: Plays a role in studying calcium metabolism and bone health.

    Medicine: Investigated for its potential therapeutic effects in conditions like hypocalcemia and osteoporosis.

    Industry: Utilized in the production of high-purity chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of pre-Alfacalcidol PTAD Adduct involves its role as an impurity of alfacalcidol, which is a synthetic analog of Vitamin D3. Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This activation leads to the regulation of calcium homeostasis and bone metabolism .

Properties

Molecular Formula

C35H49N3O4

Molecular Weight

575.8 g/mol

IUPAC Name

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1

InChI Key

PTIHYNIKYFVMFI-QLUNSSTRSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C

Origin of Product

United States

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